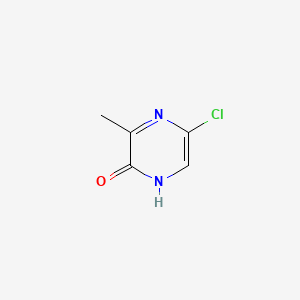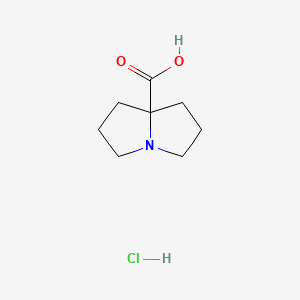
Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride
説明
Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride is an organic compound known for its unique structure and potential applications in various fields of science and industry. This compound is characterized by a pyrrolizine ring system, which is a bicyclic structure consisting of a pyrrole fused to a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolizine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Hydrogenation: The pyrrolizine ring is then subjected to hydrogenation to introduce the tetrahydro functionality.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Such as crystallization or chromatography to obtain the pure hydrochloride salt.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon to reduce any unsaturated bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Alcohols, amines, dicyclohexylcarbodiimide.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Fully saturated derivatives.
Substitution Products: Esters, amides.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Agriculture: Investigated for its potential use in agrochemicals to protect crops from pests and diseases.
作用機序
The mechanism of action of Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
類似化合物との比較
Pyrrolizidine Alkaloids: Naturally occurring compounds with a similar pyrrolizine ring structure.
Tetrahydropyridine Derivatives: Compounds with a tetrahydropyridine ring, which share some structural similarities.
Uniqueness: Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid and hydrochloride groups. These features confer distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-5-9(8)6-2-4-8;/h1-6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJPGFULGQUTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165456-23-5 | |
| Record name | hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
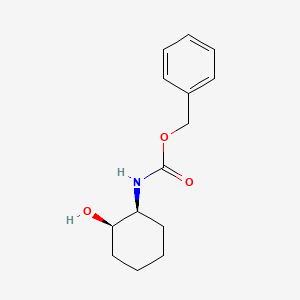
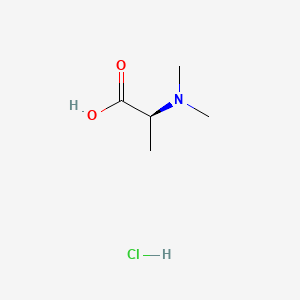
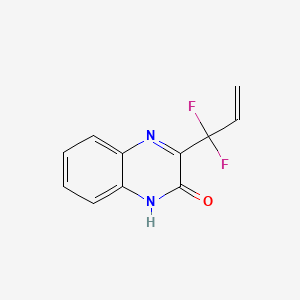
![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)
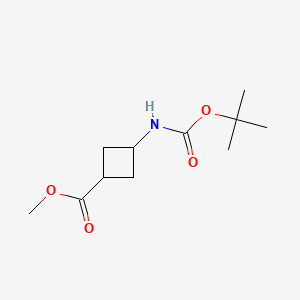
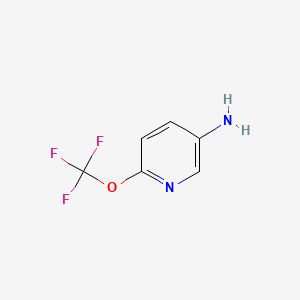

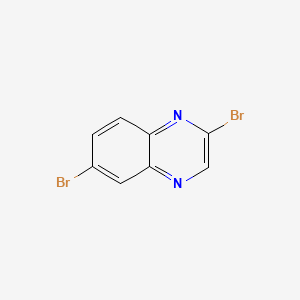
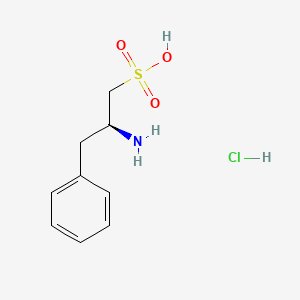
![5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B599380.png)
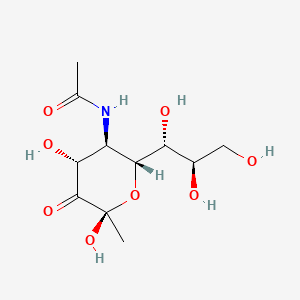
![2-{[2-Amino-6-(2-thienyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B599382.png)
